molecular formula C21H16N4O3S B2989928 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 1798045-74-5

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide

Cat. No.: B2989928
CAS No.: 1798045-74-5
M. Wt: 404.44
InChI Key: FLYDQJIVEGOVAR-UHFFFAOYSA-N
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Description

This compound features a fused thiazolo[5,4-c]azepin core linked to a 3-phenylbenzo[c]isoxazole moiety via a carboxamide bridge. The thiazoloazepin ring system contributes to conformational rigidity, while the benzoisoxazole group introduces aromatic and hydrogen-bonding capabilities.

Properties

IUPAC Name

N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c26-19(24-21-23-16-7-4-10-22-20(27)18(16)29-21)13-8-9-15-14(11-13)17(28-25-15)12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYDQJIVEGOVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a compound with potential pharmacological significance. This article explores its biological activities, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiazole ring fused with an azepine and a benzoisoxazole moiety. The molecular formula is C16H15N3O2SC_{16}H_{15}N_3O_2S, with a molecular weight of approximately 313.4 g/mol. Its structural complexity suggests potential interactions with biological targets.

Biological Activity Overview

Research has indicated that this compound may exhibit a range of biological activities:

  • Antiviral Activity : Preliminary studies suggest that derivatives of the compound possess anti-HCV (Hepatitis C Virus) properties. For instance, certain derivatives demonstrated effective concentrations (EC50) against HCV replicons, indicating their potential as antiviral agents .
  • Anticancer Properties : The compound's structure is conducive to interactions with cellular pathways involved in cancer progression. Some derivatives have shown cytotoxic effects in various cancer cell lines, suggesting a potential role in cancer therapy .
  • Antimicrobial Effects : Initial evaluations indicate that the compound may possess antimicrobial properties against both gram-positive and gram-negative bacteria. This opens avenues for its application in treating bacterial infections .

Antiviral Activity

A study assessed the efficacy of various derivatives against HCV. The most potent derivative exhibited an EC50 value of 7.9 µM for genotype 1b and 2.6 µM for genotype 2a, demonstrating significant antiviral potency . The selectivity index (SI), calculated as the ratio of CC50 (cytotoxic concentration) to EC50, was favorable for these compounds, indicating low toxicity relative to their antiviral effects.

Anticancer Activity

In vitro studies have shown that the compound induces apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression. For example, one derivative exhibited IC50 values ranging from 10 to 20 µM across different cancer types .

Antimicrobial Studies

In antimicrobial assays, the compound displayed moderate activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating effective concentrations for inhibiting bacterial growth .

Case Studies

Study Activity Findings
Andreev et al., 2015Anti-HCVDerivative 39 showed EC50 values of 7.9 µM (1b) and 2.6 µM (2a)
PMC StudyAnticancerInduced apoptosis in cancer cell lines; IC50 values between 10-20 µM
Bacterial AssayAntimicrobialModerate activity; MIC values varied across strains

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Viral Replication : By targeting viral polymerases or proteases.
  • Induction of Apoptosis : Through activation of intrinsic apoptotic pathways.
  • Interference with Bacterial Metabolism : By disrupting cell wall synthesis or protein translation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Core Structure Substituent(s) Molecular Formula Molecular Weight Key Functional Groups
Target Compound Thiazoloazepin + Benzoisoxazole 3-phenyl C21H16N4O3S 404.45 Carboxamide, Isoxazole, Thiazole
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide Thiazoloazepin + Isoxazole 5-(pyridin-3-yl) C16H13N5O3S 355.4 Carboxamide, Pyridine, Isoxazole
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole + Pyridine 5-acetyl-6-methyl-pyridin-2-yl C23H18N4O2S 414.49 Benzamide, Thiadiazole, Acetyl
BP 27384 (N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide) Thiazole + Pyrimidine Piperazinyl, Chlorophenyl C21H26ClN7O2S 488.0 Thiazole, Pyrimidine, Hydroxyethyl

Key Observations :

  • Target Compound vs. Pyridine Analogue (): Replacing the 3-phenyl group with a pyridin-3-yl moiety reduces molecular weight (404.45 vs. 355.4) and alters solubility due to pyridine’s polar nature.
  • Thiadiazole Derivatives () : Compound 8a incorporates a thiadiazole ring instead of thiazoloazepin, which reduces conformational flexibility. The acetylpyridine substituent introduces electron-withdrawing effects, possibly modulating electronic properties for specific enzyme interactions.
  • Thiazole-Pyrimidine Hybrids () : BP 27384’s piperazinyl and chloro-substituted phenyl groups enhance hydrophilicity and steric bulk, suggesting divergent pharmacokinetic profiles compared to the target compound.

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